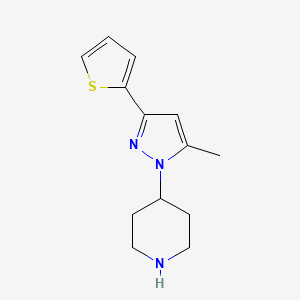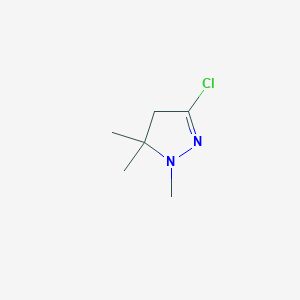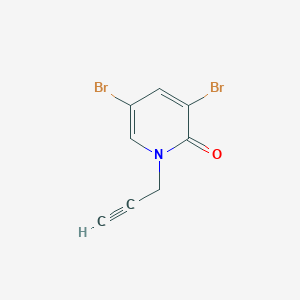![molecular formula C13H24N2O2 B15279993 1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one is an organic compound with a complex structure that includes a bipiperidine core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1,4’-bipiperidine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Step 1: 1,4’-bipiperidine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then acetylated using acetic anhydride to yield 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters.
Applications De Recherche Scientifique
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bipiperidine core can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one: This compound has a similar hydroxymethyl group but a different core structure, leading to different reactivity and applications.
1-(3-Hydroxyphenyl)ethan-1-one: This compound lacks the bipiperidine core, resulting in distinct chemical properties and uses.
The uniqueness of 1-(3-(Hydroxymethyl)-[1,4’-bipiperidin]-1’-yl)ethan-1-one lies in its bipiperidine core, which provides specific interactions and reactivity not found in other similar compounds.
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-[4-[3-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)14-7-4-13(5-8-14)15-6-2-3-12(9-15)10-16/h12-13,16H,2-10H2,1H3 |
Clé InChI |
HCYAOZIIRQPOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)N2CCCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)





![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)



